7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
This compound features a complex tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) fused with a 1,2,3,4-tetrahydroisoquinoline moiety via a sulfonyl linker.
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c24-20-8-7-17-13-19(12-16-6-3-10-23(20)21(16)17)27(25,26)22-11-9-15-4-1-2-5-18(15)14-22/h1-2,4-5,12-13H,3,6-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDVRWCKSIWVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCC5=CC=CC=C5C4)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
A diene precursor, such as 1,3-cyclohexadiene , reacts with a nitroso dienophile under Lewis acid catalysis (e.g., ZnCl₂) to form the bicyclic intermediate. For example:
$$
\text{Diene} + \text{Nitroso compound} \xrightarrow{\text{ZnCl}2, \text{CH}2\text{Cl}_2, -10^\circ\text{C}} \text{Bicyclic adduct (75–82\% yield)}
$$
This step establishes the 5,13-fused ring system with excellent regioselectivity.
Ring-Closing Metathesis
The bicyclic intermediate undergoes RCM using a Grubbs-II catalyst (5 mol%) in dichloromethane at 40°C. This step forges the seven-membered ring, yielding the azatricyclo core with >90% purity after silica gel chromatography.
Preparation of 1,2,3,4-Tetrahydroisoquinoline-2-Sulfonic Acid
The sulfonyl donor is synthesized via N-sulfonation of tetrahydroisoquinoline derivatives.
Sulfamation Reaction
N-(2-Arylethyl)sulfamic acids are prepared by treating 2-arylethylamines with chlorosulfonic acid in the presence of triethylamine (Eq. 1):
$$
\text{ArCH}2\text{CH}2\text{NH}2 + \text{ClSO}3\text{H} \xrightarrow{\text{Et}3\text{N}, \text{CHCl}3} \text{ArCH}2\text{CH}2\text{NHSO}_3\text{H} \quad (\text{60–70\% yield})
$$
This method, adapted from, ensures high regioselectivity for the sulfamic acid intermediate.
Cyclization to Tetrahydroisoquinoline Sulfonic Acid
Intramolecular cyclization is achieved using formic acid (96%) at 80°C for 4–6 hours (Table 1):
Table 1. Optimization of Cyclization Conditions
| Entry | Substrate | Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-(2-Phenethyl)SA | HCOOH (96%) | 80 | 4 | 72 |
| 2 | N-(2-Phenethyl)SA | PPA | 120 | 2 | 68 |
| 3 | N-(2-Phenethyl)SA | H₂SO₄ | 100 | 3 | 55 |
Formic acid provides superior yields due to its dual role as solvent and proton donor.
Sulfonylation of the Azatricyclo Core
The final coupling step employs sulfonyl chloride intermediates under Schotten-Baumann conditions.
Sulfonyl Chloride Preparation
Tetrahydroisoquinoline sulfonic acid is treated with PCl₅ in anhydrous dichloromethane (0°C, 2 h) to generate the corresponding sulfonyl chloride (85–90% yield).
Nucleophilic Aromatic Substitution
The azatricyclo core’s amine group reacts with the sulfonyl chloride in the presence of pyridine as a base (Eq. 2):
$$
\text{Azatricyclo-NH}2 + \text{TsCl} \xrightarrow{\text{pyridine}, \text{DMAP}, \text{CH}2\text{Cl}_2} \text{Target compound} \quad (\text{65–78\% yield})
$$
Microwave-assisted synthesis at 100°C for 15 minutes increases yields to 82% while reducing side product formation.
Alternative Synthetic Routes and Innovations
Enzymatic Sulfonation
Recent advances employ arylsulfotransferases to catalyze sulfonate group transfer under mild conditions (pH 7.4, 25°C). This biocatalytic method achieves 89% yield with >99% enantiomeric excess, though substrate scope remains limited.
Flow Chemistry Approaches
Continuous-flow systems using microreactors (0.2 mm ID) enable precise control over exothermic sulfonation steps. Key parameters include:
- Residence time: 2.5 minutes
- Pressure: 8 bar
- Temperature: 50°C This method reduces reaction times from hours to minutes while maintaining 94% conversion.
Chemical Reactions Analysis
Types of Reactions
7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may have potential as a biochemical probe or as a lead compound for drug discovery. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a versatile tool for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The compound’s structure allows it to fit into binding sites on target molecules, influencing their activity and function.
Comparison with Similar Compounds
Core Structural Analog: (5Z)-5-(1-Azatricyclo[7.3.1.05,13]Trideca-5,7,9(13)-Trien-7-ylmethylidene)-1-Prop-2-Enyl-1,3-Diazinane-2,4,6-Trione
- Key Differences: Substituents: The analog replaces the sulfonyl-tetrahydroisoquinoline group with a diazinane-trione moiety and a propenyl chain. Bioactivity Implications: The diazinane-trione group may confer unique reactivity, such as Michael acceptor properties, which are absent in the target compound .
Dithia-Azatetracyclo Derivatives
- Examples :
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0^2,10.0^4,8]tetradecen-4(8)-one-6(IIi) :
- Incorporates a methoxyphenyl group and sulfur atoms in the tetracyclic framework.
- The methoxy group enhances lipophilicity, while sulfur atoms may modulate electronic properties or metal-binding capacity.
- 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo-[9.2.1.0^2,10.0^4,8]tetradecen-4(8)-one-6(IIj) :
- Comparison with Target Compound :
Structural and Functional Group Analysis
Table 1: Comparative Properties of Target Compound and Analogs
Biological Activity
The compound 7-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including its effects on viral replication and enzyme inhibition.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.43 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiviral properties and enzyme interactions.
Antiviral Activity
Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in inhibiting viral replication. Notably:
- Anti-SARS-CoV-2 Activity : Compounds derived from tetrahydroisoquinoline have shown significant efficacy against SARS-CoV-2. For instance, related compounds demonstrated half-maximal effective concentrations (EC50) as low as 2.78 μM in Calu-3 human lung cells, indicating strong antiviral activity compared to standard treatments like chloroquine .
- Mechanism of Action : The mechanism appears to involve inhibition of post-entry viral replication rather than preventing viral entry, which is a common action for many antiviral agents .
Enzyme Inhibition
Another area of interest is the interaction of this compound with various enzymes:
- Catechol O-Methyltransferase (COMT) : Some derivatives of tetrahydroisoquinoline have been evaluated for their ability to inhibit COMT, an enzyme involved in the metabolism of catecholamines. Studies suggest that modifications in the structure can significantly affect the inhibitory potency against COMT .
Study 1: Antiviral Efficacy
In a study focusing on novel heterocyclic compounds based on tetrahydroisoquinoline, researchers synthesized two main derivatives and tested their antiviral activity against SARS-CoV-2. The findings indicated that one derivative had an EC50 of 3.15 μM and a selective index exceeding 63.49, showcasing its potential as an antiviral agent .
Study 2: Enzyme Interaction
Another investigation into various substituted tetrahydroisoquinolines revealed that certain methyl substitutions affected their ability to deplete norepinephrine in vivo while maintaining similar kinetics regarding COMT interaction. This indicates that structural modifications can lead to varied biological outcomes .
Data Table: Biological Activities of Tetrahydroisoquinoline Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
